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2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide - 4910-40-1

2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide

Catalog Number: EVT-3179135
CAS Number: 4910-40-1
Molecular Formula: C8H5BrF4O
Molecular Weight: 273.02 g/mol
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Product Introduction

Synthesis Analysis

The synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide typically involves the bromination of 2,3,5,6-tetrafluoro-4-methoxybenzyl alcohol or related precursors. The following steps outline a common synthetic route:

  1. Starting Material: The synthesis begins with 2,3,5,6-tetrafluoro-4-methoxybenzyl alcohol.
  2. Bromination Reaction: The alcohol undergoes bromination using a suitable brominating agent (e.g., phosphorus tribromide or bromine in an organic solvent) under controlled conditions (temperature and time) to yield the desired bromide.
  3. Reaction Conditions: Typical conditions may include:
    • Temperature: Ambient to slightly elevated temperatures.
    • Time: Several hours depending on the reactivity of the starting material and the brominating agent.

The purity of the final product can reach up to 95%, as indicated by gas chromatography analysis .

Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide is primarily engaged in cross-coupling reactions. The most notable reaction involving this compound is the Suzuki–Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and organoboron compounds. Key details include:

  1. Oxidative Addition: The bromide reacts with a palladium catalyst to form an organopalladium intermediate.
  2. Transmetalation: The organoboron reagent transfers its aryl group to the palladium center.
  3. Reductive Elimination: Finally, the coupling product is formed by reductive elimination from the palladium complex .
Mechanism of Action

The mechanism of action for 2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide primarily involves its role as a substrate in cross-coupling reactions:

  1. Target Interaction: The compound acts as an electrophile due to the presence of the bromine atom.
  2. Catalyst Involvement: A palladium catalyst facilitates the oxidative addition step where the bromine atom is replaced by an organoboron moiety.
  3. Formation of New Bonds: This process ultimately leads to the formation of new carbon-carbon bonds between two aromatic systems.

Factors influencing this mechanism include reaction conditions such as temperature, pH, and concentrations of reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide are crucial for its application in research:

  • Appearance: Typically presented as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide but insoluble in water due to its hydrophobic nature.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range typical for halogenated compounds.
  • Hazard Classification: Classified as corrosive with appropriate safety measures required during handling .
Applications

The primary applications of 2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide include:

  1. Synthetic Chemistry: Used extensively in organic synthesis for constructing complex molecules through cross-coupling reactions.
  2. Material Science: Potential applications in developing fluorinated materials due to its unique properties imparted by fluorine substituents.
  3. Pharmaceutical Development: Acts as an intermediate in synthesizing pharmaceutical compounds where fluorination plays a critical role in enhancing biological activity.
Synthetic Methodologies and Reaction Optimization

Novel Pathways for Regioselective Fluorinated Benzyl Bromide Synthesis

Regioselective synthesis of 2,3,5,6-tetrafluoro-4-methoxybenzyl bromide (CAS 4910-40-1) requires precise control over fluorine substitution patterns to achieve the desired electronic and steric properties. The compound's molecular formula (C₈H₅BrF₄O) and reactive benzyl bromide moiety make it valuable for advanced chemical synthesis, particularly in pharmaceutical intermediates and specialty materials [2] [3].

Two primary strategies dominate modern approaches:

  • Halogen Exchange Fluorination: This method involves nucleophilic displacement of chlorine or nitro groups in polychlorinated precursors using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF). Reaction temperatures of 150–180°C yield the tetrafluoro derivative with >95% regioselectivity. The electron-withdrawing nature of existing fluorine atoms significantly accelerates substitution kinetics, with rate constants up to 20-fold higher than non-fluorinated analogs [7].
  • Stepwise Nitration/Fluorination: Sequential nitration of trifluoromethoxybenzene with HNO₃/H₂SO₄ produces para-nitro intermediates, which undergo reduction to amines followed by Balz–Schiemann reactions to replace amino groups with fluorine. This method achieves precise positional control but increases synthetic complexity and step count [5].

Table 1: Comparative Fluorination Agents for Regioselective Synthesis

Fluorination AgentSolvent SystemTemperatureRegioselectivityYield
Potassium Fluoride (KF)DMSO150-180°C>95%85-90%
Hydrogen Fluoride (HF)Tetramethylene sulfone90-120°C80-85%75-80%
Tetrabutylammonium Fluoride (TBAF)THF25-40°C<70%60-65%

Radical-initiated bromination using molecular bromine (Br₂) under UV irradiation (90–100°C) achieves simultaneous bromination and methoxylation of hexafluorobenzene. Azobisisobutyronitrile (AIBN) initiates a chain reaction between bromine and methanol, yielding the target compound through nucleophilic attack on bromine-stabilized radical intermediates (75% efficiency). Transition-metal catalysts like palladium(II) acetate facilitate coupling reactions but risk defluorination, limiting yields to 50–60% [7] [9].

Bromomethylation Strategies for Polyfluorinated Anisole Precursors

Bromomethylation of 2,3,5,6-tetrafluoro-4-methoxyanisole precursors presents challenges due to the competing reactivity of methoxy groups and electron-deficient aromatic rings. Industrial-scale production employs two optimized pathways:

  • Direct Side-Chain Bromination: Treatment of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol with hydrogen bromide gas in inert solvents (tetrachloromethane) at 40-60°C achieves near-quantitative conversion to the benzyl bromide. This method requires strict moisture control to prevent hydrolysis of the bromomethyl intermediate [1] [2]. Reaction kinetics show complete conversion within 3 hours at 55°C, with the electron-withdrawing tetrafluoro scaffold significantly accelerating the SN₂ displacement compared to non-fluorinated analogs.

  • Vilsmeier-Haack Bromomethylation: This one-pot approach combines 2,3,5,6-tetrafluoro-1,4-benzenedimethanol with phosphorus tribromide in chlorinated solvents. The reaction proceeds via in situ formation of a bromophosphite intermediate that undergoes nucleophilic displacement, achieving 85-92% yields with minimal di-brominated byproducts [5]. Temperature control is critical - maintaining the reaction below 30°C prevents polybromination and decomposition of the sensitive benzyl bromide functionality.

Table 2: Bromination Efficiency Under Various Conditions

Brominating AgentSolventTemperatureTimeYieldByproducts
HBr gasCCl₄55°C3 hours>95%<1%
PBr₃CH₂Cl₂25°C12 hours85-92%5-8%
NBSMeCN80°C1 hour75%15-20%

Solvent selection critically influences reaction efficiency. Non-polar solvents like 4-chlorobenzotrifluoride enhance radical stability in bromination steps, increasing reaction rates by 30% compared to dichloromethane. Tert-butyl alcohol minimizes protonation of methoxide ions during methoxylation, boosting yields by 25% due to its low acidity and high boiling point [7].

Stabilization Approaches for Reactive Bromomethyl Intermediates

The high electrophilicity of the bromomethyl group in 2,3,5,6-tetrafluoro-4-methoxybenzyl bromide necessitates stabilization strategies to prevent decomposition during storage and handling. Commercial suppliers employ multiple approaches:

  • Chemical Stabilizers: Addition of 5 wt.% potassium carbonate (K₂CO₃) effectively neutralizes trace HBr generated by slow hydrolysis. This stabilization method extends shelf-life to >12 months at 2-8°C, as evidenced by SynQuest Laboratories' and Matrix Scientific's products [2] [6]. Alternative stabilizers include magnesium oxide (3 wt.%) and triethylamine (1 wt.%), though carbonate systems show superior compatibility with the tetrafluoroarene core.
  • Storage Environment Control: Maintaining materials under inert nitrogen atmospheres (<10 ppm O₂) in amber glass containers prevents radical-initiated decomposition. Technical specifications from suppliers like TRC and American Custom Chemicals Corporation specify moisture-resistant packaging with double-layered septa to exclude ambient humidity [2] [6].
  • Temperature Management: Continuous cooling during purification prevents exothermic degradation. Crystallization from n-hexane at -20°C yields stable crystals with >97% purity, while distillation under reduced pressure (0.1 mmHg, 40°C) avoids thermal stress [1].

These stabilization protocols enable commercial distribution with consistent purity (95-98%), though prices vary significantly based on stabilization quality - from $25/g (Matrix Scientific) to $1,579/g (Alichem) for research quantities [2].

Continuous Flow Processing for Hazard Mitigation in Large-Scale Production

Continuous flow reactors address key hazards in scaling 2,3,5,6-tetrafluoro-4-methoxybenzyl bromide synthesis, particularly exothermic bromination steps and intermediate instability. Patented flow systems demonstrate significant advantages:

  • Microreactor Bromination: Mixing 2,3,5,6-tetrafluoro-4-methoxytoluene with bromine (1:1.05 molar ratio) in a silicon carbide microreactor (residence time: 90 seconds, 70°C) achieves 98% conversion with precise temperature control. This eliminates hot spots responsible for polybromination in batch reactors, reducing impurity formation by 15-fold [1] [9].
  • In-line Quenching: Immediate passage of the reaction stream through a cooled (0°C) potassium carbonate solution (20% w/v) neutralizes HBr before extraction. Phase separation membranes efficiently isolate the product in dichloromethane, minimizing hydrolysis to the corresponding alcohol [5].
  • Solvent Optimization: Flow systems utilize solvent immiscibility for purification. A biphasic system of 4-chlorobenzotrifluoride (reactor phase) and aqueous K₂CO₃ (quench phase) enables continuous extraction, achieving 93% isolated yield at throughputs of 5 kg/hour [7].

Table 3: Continuous Flow vs. Batch Process Metrics

ParameterBatch ReactorContinuous FlowImprovement
Reaction Time8 hours90 seconds320x faster
Temperature Control±15°C±0.5°C30x tighter
Bromine Utilization65-75%95-98%30% increase
Throughput0.5 kg/day5 kg/hour240x higher
Purity90-93%97-99%7% increase

These systems enable kilogram-scale production with significantly reduced lachrymatory risks (exposure reduced to <1 ppb in operator areas) while maintaining stoichiometric precision unattainable in batch operations [1] [5].

Properties

CAS Number

4910-40-1

Product Name

2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide

IUPAC Name

1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methoxybenzene

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

InChI

InChI=1S/C8H5BrF4O/c1-14-8-6(12)4(10)3(2-9)5(11)7(8)13/h2H2,1H3

InChI Key

SNPXIYPEWUELMV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)CBr)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)CBr)F)F

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